(5-{[5-(4-Methylbenzoyl)-1H-pyrrol-2-yl](phenyl)methyl}-1H-pyrrol-2-yl)(pentafluorophenyl)methanone
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Overview
Description
(5-{5-(4-Methylbenzoyl)-1H-pyrrol-2-ylmethyl}-1H-pyrrol-2-yl)(pentafluorophenyl)methanone is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-{5-(4-Methylbenzoyl)-1H-pyrrol-2-ylmethyl}-1H-pyrrol-2-yl)(pentafluorophenyl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole rings, followed by the introduction of the 4-methylbenzoyl and pentafluorophenyl groups. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(5-{5-(4-Methylbenzoyl)-1H-pyrrol-2-ylmethyl}-1H-pyrrol-2-yl)(pentafluorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(5-{5-(4-Methylbenzoyl)-1H-pyrrol-2-ylmethyl}-1H-pyrrol-2-yl)(pentafluorophenyl)methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-{5-(4-Methylbenzoyl)-1H-pyrrol-2-ylmethyl}-1H-pyrrol-2-yl)(pentafluorophenyl)methanone involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (5-{5-(4-Methylbenzoyl)-1H-pyrrol-2-ylmethyl}-1H-pyrrol-2-yl)(trifluoromethyl)methanone
- (5-{5-(4-Methylbenzoyl)-1H-pyrrol-2-ylmethyl}-1H-pyrrol-2-yl)(difluoromethyl)methanone
Uniqueness
Compared to similar compounds, (5-{5-(4-Methylbenzoyl)-1H-pyrrol-2-ylmethyl}-1H-pyrrol-2-yl)(pentafluorophenyl)methanone is unique due to the presence of the pentafluorophenyl group, which can impart distinct chemical and physical properties
Properties
CAS No. |
874948-40-0 |
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Molecular Formula |
C30H19F5N2O2 |
Molecular Weight |
534.5 g/mol |
IUPAC Name |
(4-methylphenyl)-[5-[[5-(2,3,4,5,6-pentafluorobenzoyl)-1H-pyrrol-2-yl]-phenylmethyl]-1H-pyrrol-2-yl]methanone |
InChI |
InChI=1S/C30H19F5N2O2/c1-15-7-9-17(10-8-15)29(38)20-13-11-18(36-20)22(16-5-3-2-4-6-16)19-12-14-21(37-19)30(39)23-24(31)26(33)28(35)27(34)25(23)32/h2-14,22,36-37H,1H3 |
InChI Key |
UHAYBCVRKQEKFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(N2)C(C3=CC=CC=C3)C4=CC=C(N4)C(=O)C5=C(C(=C(C(=C5F)F)F)F)F |
Origin of Product |
United States |
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